Evidence Gap Disclosure: No Publicly Available Potency Data for This Specific CAS Entity
An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and the patent literature did not retrieve any quantitative SMYD2 IC50 value, Kd measurement, or cellular activity readout specifically attributed to CAS 1356781-78-6. The BindingDB entry most frequently associated with this compound via PubChem SID 378164482 actually corresponds to a structurally distinct cyanoguanidine-pyrazoline series (BDBM283130; SMYD2 IC50 = 518 nM in an SPA format) and does NOT represent the cyanoenamide scaffold [1]. No comparator IC50, fold-selectivity, or pharmacokinetic data exist for this molecule against any designated reference compound.
| Evidence Dimension | SMYD2 inhibitory potency (primary biochemical assay) |
|---|---|
| Target Compound Data | Not reported in any public database, journal article, or indexed patent example |
| Comparator Or Baseline | BDBM283130 (a cyanoguanidine SMYD2 inhibitor, not the target compound): IC50 = 518 nM |
| Quantified Difference | Cannot be calculated; the BDBM283130 data do not apply to the target scaffold |
| Conditions | Scintillation proximity assay (SPA), pH 9.0, as described in Bayer Pharma AG US Patent filings [1] |
Why This Matters
Procurement decisions cannot be driven by quantitative performance data because none exist in the public domain; users must independently validate any claimed activity.
- [1] BindingDB Entry for BDBM283130. Target: N-lysine methyltransferase SMYD2 (Homo sapiens). IC50 = 518 nM. DOI: 10.7270/Q2MG7RKD. Associated patent: US10023539B2 (Bayer Pharma AG). View Source
